molecular formula C24H21N3O2 B12452336 2-methyl-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}propanamide

2-methyl-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}propanamide

Cat. No.: B12452336
M. Wt: 383.4 g/mol
InChI Key: BRAUWFQFNIPWKX-UHFFFAOYSA-N
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Description

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole moiety. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Amide Linkage: The final step involves the reaction of the benzodiazole derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-BENZOYL-1H-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE: Similar structure but contains a benzothiazole moiety instead of a benzodiazole.

    N-[4-(5-BENZOYL-1H-1,3-BENZOXAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE: Contains a benzoxazole moiety.

Uniqueness

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLPROPANAMIDE is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. The presence of the benzodiazole moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C24H21N3O2/c1-15(2)24(29)25-19-11-8-17(9-12-19)23-26-20-13-10-18(14-21(20)27-23)22(28)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,29)(H,26,27)

InChI Key

BRAUWFQFNIPWKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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